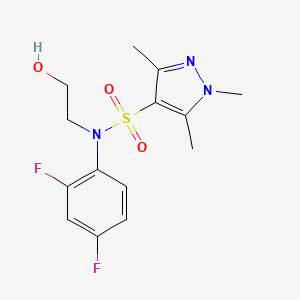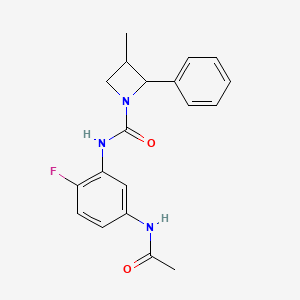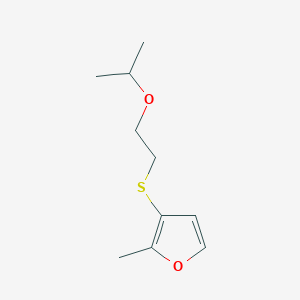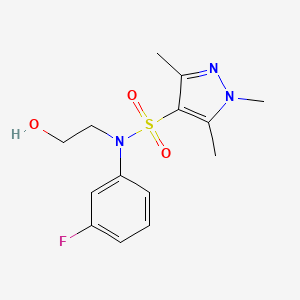
N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1,3,5-trimethylpyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1,3,5-trimethylpyrazole-4-sulfonamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory conditions.
Wirkmechanismus
N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1,3,5-trimethylpyrazole-4-sulfonamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. This compound also inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antioxidant properties and to inhibit platelet aggregation. This compound has been used for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1,3,5-trimethylpyrazole-4-sulfonamide in lab experiments is its well-established anti-inflammatory and analgesic properties. It has also been shown to have a good safety profile with minimal side effects. However, one limitation of using this compound is its relatively low potency compared to other NSAIDs.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1,3,5-trimethylpyrazole-4-sulfonamide. One direction is to explore its potential use in the treatment of other inflammatory conditions such as inflammatory bowel disease and psoriasis. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular pathways.
Synthesemethoden
N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1,3,5-trimethylpyrazole-4-sulfonamide can be synthesized by reacting 2,4-difluorobenzenesulfonyl chloride with 2-hydroxyethyl-1,3,5-trimethylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1,3,5-trimethylpyrazole-4-sulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and immune response.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O3S/c1-9-14(10(2)18(3)17-9)23(21,22)19(6-7-20)13-5-4-11(15)8-12(13)16/h4-5,8,20H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCVMGMQZUOGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N(CCO)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dimethyl-N-[(1-propan-2-yltetrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B7663972.png)
![3-ethoxy-N-(3-fluoro-5-methylphenyl)-1-hydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B7663976.png)
![2-[(2,2-dimethylcyclohexyl)amino]-N-pyridin-4-ylacetamide](/img/structure/B7663988.png)
![N-[4-[(2-cyclobutyloxyphenyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663994.png)
![3-chloro-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline](/img/structure/B7664008.png)

![1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-3-methylpiperidin-4-amine](/img/structure/B7664018.png)

![2-[2-(2-Methylfuran-3-yl)sulfanylethoxy]ethanol](/img/structure/B7664020.png)

![1-[4-[[1-(4-Fluorophenyl)pyrazol-3-yl]methoxy]-3-methoxyphenyl]ethanone](/img/structure/B7664047.png)
![(2-Methylphenyl) 2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetate](/img/structure/B7664052.png)
